2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid or acetic acid
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
Continuous flow reactors: To maintain consistent reaction conditions
Purification techniques: Such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Halogenating agents like thionyl chloride for chlorination
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones
Reduction: May yield alcohols or amines
Substitution: May yield halogenated derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties
Medicine: Potential use as a lead compound for drug development
Industry: Used in the synthesis of specialty chemicals or materials
Mechanism of Action
The mechanism of action of 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to:
Inhibition or activation: Of specific enzymes
Binding: To receptors, altering cellular signaling pathways
Interference: With DNA or RNA synthesis
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE
- 2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(4-METHYLPHENYL)ACETAMIDE
Uniqueness
2-(4-ETHYL-6-OXO-2-PHENYL-1,6-DIHYDROPYRIMIDIN-1-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21N3O2/c1-3-17-13-20(26)24(21(23-17)16-9-5-4-6-10-16)14-19(25)22-18-11-7-8-15(2)12-18/h4-13H,3,14H2,1-2H3,(H,22,25) |
InChI Key |
KMYPIRDIUBSOOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
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